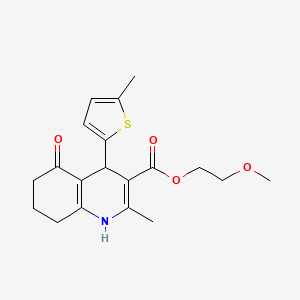

2-methoxyethyl 2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Description

This compound belongs to the 5-oxo-hexahydroquinoline carboxylate family, characterized by a bicyclic quinoline core with a ketone group at position 5 and a substituted ester at position 3. The 2-methoxyethyl ester group and 5-methyl-2-thienyl substituent distinguish it from analogs.

Properties

IUPAC Name |

2-methoxyethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-11-7-8-15(25-11)18-16(19(22)24-10-9-23-3)12(2)20-13-5-4-6-14(21)17(13)18/h7-8,18,20H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQWZNJLIXLQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 2-methyl-4-(5-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the class of quinoline derivatives. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure and functional groups contribute to its reactivity and interaction with biological targets.

The biological activity of quinoline derivatives like this compound often involves interaction with specific enzymes or receptors. Preliminary studies suggest that it may act on various biological pathways relevant in pharmacology. The mechanism of action likely includes:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Potential modulation of receptor activity, which may influence cellular signaling pathways.

Pharmacological Properties

Research indicates that quinoline derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.

- Anti-inflammatory Effects : Modulation of inflammatory cytokines.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of several quinoline derivatives, including this compound. It demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Studies : In vitro assays showed that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value indicative of moderate potency . Further research revealed that it induced apoptosis through the mitochondrial pathway.

- Anti-inflammatory Effects : A recent study highlighted its potential to reduce inflammation in animal models by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Summary Table

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations :

- Ester Group Influence : The 2-methoxyethyl ester in the target compound may enhance solubility compared to methyl/ethyl esters (e.g., compound in has logP ~2.5, while bulkier esters like cycloheptyl could increase lipophilicity).

- Thermal Stability : Higher melting points (e.g., 253°C for A5 ) correlate with stronger intermolecular forces (e.g., hydrogen bonding in carboxamides vs. esters).

Key Trends :

- Electron-Withdrawing Groups : Chlorophenyl (A5 ) enhances cytotoxicity (IC50 = 5.8 μM) compared to methoxyphenyl (B7 , IC50 = 12.5 μM).

- Thiazole Moieties : Carboxamides with thiazole groups (e.g., B7, B8 ) show improved cellular uptake and target engagement.

- MDR Reversal : The dimethoxyphenyl-thiazole analog (B8 ) exhibits potent MDR reversal (EC50 = 0.45 μM), likely due to P-glycoprotein inhibition.

Crystallographic and Spectroscopic Insights

- Crystal Packing: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate adopts a monoclinic lattice (P21/c) with N–H···O hydrogen bonds stabilizing the structure. The 2-methoxyethyl group in the target compound may alter packing efficiency due to increased steric bulk.

- Spectral Signatures :

Q & A

Q. What are the established synthetic routes for this quinoline derivative, and what key intermediates are involved?

The compound is synthesized via multi-step reactions, typically starting with a condensation between an aldehyde (e.g., 5-methyl-2-thiophenecarboxaldehyde) and a β-keto ester, followed by cyclization with a cyclohexanone derivative. Acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids are often employed to facilitate imine formation and cyclization. Reaction progress is monitored using TLC or HPLC to ensure purity .

Example Protocol :

- Step 1 : Condensation of 5-methyl-2-thiophenecarboxaldehyde with ethyl acetoacetate in ethanol under reflux with catalytic acetic acid.

- Step 2 : Cyclization with cyclohexane-1,3-dione in the presence of ammonium acetate at 80°C for 6 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the final product.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- NMR : H and C NMR confirm substituent positions and stereochemistry. The thienyl proton signals typically appear at δ 6.5–7.2 ppm .

- XRD : Single-crystal X-ray diffraction provides bond lengths, angles, and packing interactions. For similar compounds, monoclinic systems (e.g., P2/c) with hydrogen-bonding networks are common .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 414.2) .

Table 1 : Representative Crystallographic Data (from Analogues)

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| Unit cell (a, b, c) | 13.628, 8.630, 14.577 | Methyl 4-(4-methoxyphenyl)... |

| β angle | 98.39° | Methyl 4-(4-methoxyphenyl)... |

| Hydrogen bonds (N–H···O) | 2.85 Å | Ethyl 4-(3-hydroxyphenyl)... |

Q. How is preliminary biological activity screening conducted for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC values typically 10–50 µM for analogues). Thienyl substituents may enhance cytotoxicity via π-π stacking with DNA .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays. The hexahydroquinoline core mimics ATP-binding motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase cyclization efficiency compared to ethanol .

- Catalyst Variation : Substituent-dependent reactivity; for electron-deficient aldehydes (e.g., dichlorophenyl), use BF·EtO instead of acetic acid .

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes with comparable yields (75–80%) .

Table 2 : Reaction Optimization Case Study (Analogues)

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic acid | Ethanol | 80 | 65 | |

| BF·EtO | Toluene | 110 | 82 |

Q. How should researchers address contradictions in biological activity data across studies?

- Meta-analysis : Compare IC values for analogues with varying substituents (e.g., dichlorophenyl vs. thienyl groups). Thienyl derivatives often show lower cytotoxicity due to reduced lipophilicity (logP ~3.5 vs. 4.2 for dichlorophenyl analogues) .

- Structural dynamics : Molecular docking simulations (e.g., AutoDock Vina) reveal that steric hindrance from 2-methyl groups reduces binding affinity to kinase active sites .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR)?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps. The 5-oxo group is a key H-bond acceptor .

- MD simulations : Analyze stability in lipid bilayers (e.g., GROMACS) to assess membrane permeability. Thienyl-containing derivatives show faster diffusion rates than phenyl analogues .

Q. How can stability under physiological conditions be evaluated?

- Forced degradation : Incubate in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC; ester groups are prone to hydrolysis, with <10% degradation under mild conditions .

- Light/thermal stability : Store at 4°C in amber vials to prevent photodegradation of the thienyl moiety .

Q. What chromatographic methods are effective for separating enantiomers or diastereomers?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers (R difference ~2.1 minutes) .

- Crystallization-induced resolution : Co-crystallize with L-tartaric acid to isolate the (R)-enantiomer .

Methodological Notes

- Data Reproducibility : Replicate synthesis ≥3 times and report mean ± SD for yields/purity.

- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC approval for in vivo studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.